coenzyme A

Übersicht

Beschreibung

Coenzyme A is a vital cofactor in cellular metabolism, playing a crucial role in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . It is involved in numerous biochemical reactions, functioning as an activator of molecules with carbonyl groups or as a carrier of acyl moieties . This compound is synthesized from pantothenic acid (vitamin B5), cysteine, and adenosine triphosphate (ATP) .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Coenzym A wird in vivo aus Pantothenat, Cystein und Adenosin synthetisiert . Die Synthese umfasst mehrere Schritte: Phosphorylierung von Pantothenat, Verknüpfung mit Cystein, Decarboxylierung, Verknüpfung mit Adenosin und erneute Phosphorylierung, um Coenzym A zu erhalten .

Industrielle Produktionsmethoden: Die In-vitro-Produktion von Coenzym A kann mit rekombinanten thermophilen Enzymen erzielt werden, die so konzipiert sind, dass sie unempfindlich gegenüber der Rückkopplungshemmung durch Coenzym A sind . Dieses Verfahren beinhaltet die Verwendung von Pantothenatkinase vom Typ III aus Thermus thermophilus und einen statistischen Ansatz, um das Enzymladev Verhältnis zu bestimmen, um die Coenzym A-Produktion zu maximieren .

Analyse Chemischer Reaktionen

Reaktionstypen: Coenzym A durchläuft verschiedene Arten von Reaktionen, darunter Oxidation, Reduktion und Substitution . Es ist an zahlreichen biochemischen Reaktionen mit funktionellen Acyl-Thioester-Gruppen beteiligt .

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in Reaktionen mit Coenzym A sind Acetylphosphat und Phosphotransacetylase zur Herstellung von Acetyl-Coenzym A . Die Reaktionen laufen typischerweise unter physiologischen Bedingungen ab, wobei spezifische Enzyme die Prozesse katalysieren .

Hauptprodukte: Zu den Hauptprodukten, die aus Reaktionen mit Coenzym A gebildet werden, gehört Acetyl-Coenzym A, ein wichtiges Zwischenprodukt im Citratzyklus und im Fettsäurestoffwechsel .

Wissenschaftliche Forschungsanwendungen

Coenzym A findet breite Anwendung in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird bei der Synthese und Oxidation von Fettsäuren sowie bei der Oxidation von Pyruvat verwendet.

Industrie: Coenzym A ist in der pharmazeutischen, kosmetischen und klinischen Industrie kommerziell wertvoll.

5. Wirkmechanismus

Coenzym A fungiert als Acyl-Gruppen-Träger und reagiert mit Carbonsäuren unter Bildung von Thioestern . Es unterstützt den Transfer von Fettsäuren vom Cytoplasma in die Mitochondrien . Coenzym A spielt auch eine Schlüsselrolle bei der Regulierung des zellulären Energiestoffwechsels, indem es die Substrat-/Produktkonzentrationen, die Enzymaktivität und die Genexpression durch Acetylierung/Deacetylierung von Histonfaktoren moduliert .

Ähnliche Verbindungen:

- Nicotinamid-adenin-dinukleotid (NAD) aus Niacin

- Flavin-adenin-dinukleotid (FAD) aus Riboflavin (Vitamin B2)

- Tetrahydrofolat aus Folsäure

- Pyridoxalphosphat aus Pyridoxin (Vitamin B6)

- Thiamindiphosphat aus Thiamin (Vitamin B1)

Einzigartigkeit: Coenzym A ist einzigartig in seiner Fähigkeit, Thioester mit Acylgruppen zu bilden, was es zu einem vielseitigen Molekül in anabolen und katabolen Stoffwechselwegen macht . Seine Rolle bei der Synthese und Oxidation von Fettsäuren sowie bei der Oxidation von Pyruvat unterscheidet es von anderen Coenzymen .

Wirkmechanismus

Coenzyme A functions as an acyl group carrier, reacting with carboxylic acids to form thioesters . It assists in transferring fatty acids from the cytoplasm to mitochondria . This compound also plays a key role in regulating cellular energy metabolism by modulating substrate/product concentrations, enzyme activity, and gene expression through acetylation/deacetylation of histone factors .

Vergleich Mit ähnlichen Verbindungen

- Nicotinamide adenine dinucleotide (NAD) from niacin

- Flavin adenine dinucleotide (FAD) from riboflavin (vitamin B2)

- Tetrahydrofolate from folic acid

- Pyridoxal phosphate from pyridoxine (vitamin B6)

- Thiamin diphosphate from thiamin (vitamin B1)

Uniqueness: Coenzyme A is unique in its ability to form thioesters with acyl groups, making it a versatile molecule in both anabolic and catabolic pathways . Its role in the synthesis and oxidation of fatty acids and the oxidation of pyruvate distinguishes it from other coenzymes .

Eigenschaften

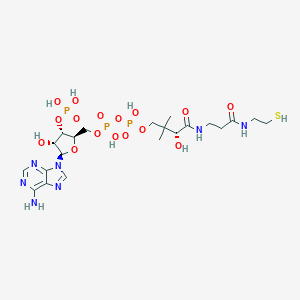

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJOEKWQDUBAIZ-IBOSZNHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N7O16P3S | |

| Record name | Coenzyme A | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Coenzyme_A | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White powder; [Avanti Polar Lipids MSDS], Solid | |

| Record name | Coenzyme A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Coenzyme A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85-61-0 | |

| Record name | Coenzyme A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coenzyme A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Coenzyme A | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coenzyme A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COENZYME A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAA04E81UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coenzyme A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.